molecular formula C9H9ClN4O B069962 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide CAS No. 175201-98-6

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide

Cat. No. B069962
M. Wt: 224.65 g/mol
InChI Key: PBNJVZMMMDZVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves multi-step reactions starting from basic heterocyclic precursors. For instance, a related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, was synthesized through a 4-step procedure beginning with Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, showcasing the complexity involved in synthesizing these molecules (Xin, 2012).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is further substituted with various functional groups depending on the desired biological activity. For example, crystal structure analysis of a related compound confirmed the arrangement of its molecular framework, providing insights into its 3D conformation (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolopyridine derivatives undergo various chemical reactions, including functionalization and substitution, to enhance their biological activity. The aminocarbonylation reaction is one example, where the 3-carboxamide moiety of pyrazolo[3,4-b]pyridine-3-carboxamide derivatives is introduced using palladium-catalyzed methodology, demonstrating the versatility of these compounds in chemical synthesis (Keating & Alam, 2021).

Physical Properties Analysis

The physical properties of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide, such as solubility, melting point, and crystallinity, are crucial for its formulation and application in drug development. While specific data on this compound might not be readily available, related studies suggest that pyrazolopyridine derivatives generally exhibit good solubility in polar solvents, which is beneficial for their pharmacological application (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bioavailability, are influenced by the molecular structure of the pyrazolopyridine derivatives. These properties are tailored through chemical synthesis to achieve the desired biological effect, demonstrating the compound's potential in drug design and discovery (Shaabani et al., 2009).

Scientific Research Applications

  • Structural Studies and Chemistry :

    • Quiroga et al. (1999) explored the chemistry of related pyrazolo[3,4-b]pyridines, including structural analysis through NMR and X-ray diffraction, revealing insights into their tautomeric structures and hydrogen bonding patterns (Quiroga et al., 1999).
  • Synthetic Methods and Derivatives :

    • Mello et al. (1999) described the synthesis of various 4-(aryl)amino-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines, providing insights into new synthetic pathways and spectral analysis for these compounds (Mello et al., 1999).
    • Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, contributing to pharmacological applications (Rahmouni et al., 2016).
    • Shaabani et al. (2009) developed a one-pot reaction to produce a new class of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting a novel synthetic method and potential applications in various fields (Shaabani et al., 2009).
  • Pharmacological Properties :

    • Xin (2012) synthesized a similar compound to evaluate its antitumor activities, providing insight into the potential therapeutic applications of these compounds (Xin, 2012).
    • Mello et al. (2004) investigated 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters for anti-Leishmania properties, contributing to the development of potential anti-parasitic drugs (Mello et al., 2004).
  • Antimicrobial Activities :

    • Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against several bacteria, indicating potential applications in antimicrobial therapies (Panda et al., 2011).

properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJVZMMMDZVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370910
Record name 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide

CAS RN

175201-98-6
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 2
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 3
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 4
Reactant of Route 4
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide

Citations

For This Compound
2
Citations
H Ochiai, A Ishida, T Ohtani, K Kusumi… - Bioorganic & medicinal …, 2004 - Elsevier
The design, synthesis, and biological evaluation of a series of pyrazolopyridines was carried out. Structural optimization of the aniline moiety of 4-anilinopyrazolopyridine derivative 3a, …
Number of citations: 42 www.sciencedirect.com
H Ochiai, A Ishida, T Ohtani, K Kusumi… - Chemical and …, 2004 - jstage.jst.go.jp
A series of 4-anilinopyrazolopyridine derivatives were synthesized and biologically evaluated as inhibitors of phosphodiesterase (PDE4). Chemical modification of 3, a structurally new …
Number of citations: 23 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.